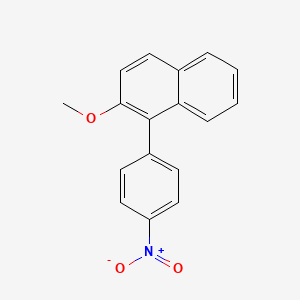
2,2'-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two benzofuran units connected by a 1,4-phenylene bridge, with methoxy groups at the 4 and 7 positions of each benzofuran ring
Méthodes De Préparation
The synthesis of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) can be achieved through several synthetic routes. One common method involves the condensation of 4,7-dimethoxybenzofuran with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction typically targets the benzofuran rings, converting them into dihydrobenzofurans.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups act as activating groups, facilitating substitution at the ortho and para positions relative to the methoxy groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the development of new materials for electronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) can be compared with other similar compounds, such as:
2,2’-(1,4-Phenylene)bis(4,7-dihydroxy-1-benzofuran): This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical and biological properties.
2,2’-(1,4-Phenylene)bis(4,7-dimethyl-1-benzofuran):
2,2’-(1,4-Phenylene)bis(4,7-dichloro-1-benzofuran):
The uniqueness of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
864670-93-9 |
|---|---|
Formule moléculaire |
C26H22O6 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-[4-(4,7-dimethoxy-1-benzofuran-2-yl)phenyl]-4,7-dimethoxy-1-benzofuran |
InChI |
InChI=1S/C26H22O6/c1-27-19-9-11-21(29-3)25-17(19)13-23(31-25)15-5-7-16(8-6-15)24-14-18-20(28-2)10-12-22(30-4)26(18)32-24/h5-14H,1-4H3 |
Clé InChI |
GERCSEGWJDKTBE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(OC2=C(C=C1)OC)C3=CC=C(C=C3)C4=CC5=C(C=CC(=C5O4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)


![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)
![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)


![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)





